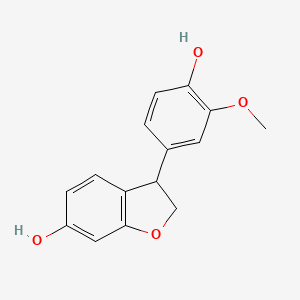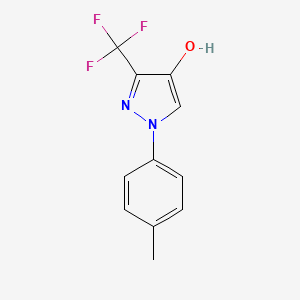
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of both a trifluoromethyl group and a pyrazole ring makes it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often require a catalyst and may be carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as trifluoroacetic acid, hydrazine derivatives, and various catalysts are commonly used. Reaction conditions may include reflux, inert atmosphere, and specific temperature controls.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the pyrazole ring provides a stable framework for binding. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
Potassium 4-methylphenyltrifluoroborate: Used in Suzuki cross-coupling reactions, this compound also contains a trifluoromethyl group but differs in its borate structure.
1-(4-Methylphenyl)ethanol: This compound is used as a flavoring agent and has a similar methylphenyl group but lacks the trifluoromethyl and pyrazole components.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119868-28-9 |
|---|---|
Molecular Formula |
C11H9F3N2O |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-6-9(17)10(15-16)11(12,13)14/h2-6,17H,1H3 |
InChI Key |
WTMDQBOILGRZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


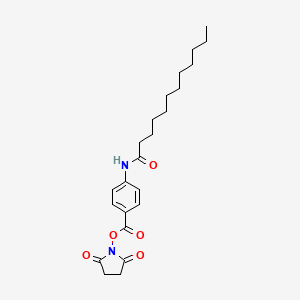

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

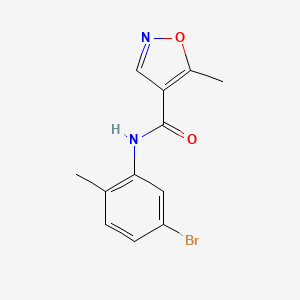
![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
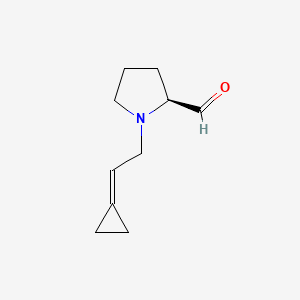
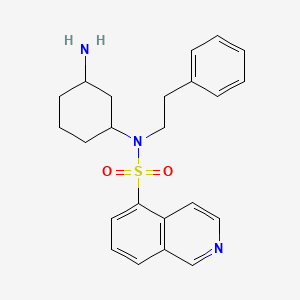
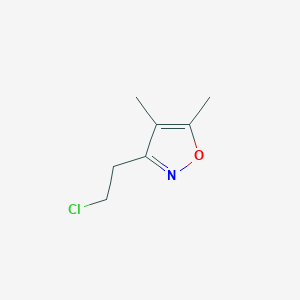

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
